molecular formula C14H13FN2O2 B6368581 MFCD18312461 CAS No. 1261975-25-0

MFCD18312461

Cat. No.: B6368581
CAS No.: 1261975-25-0
M. Wt: 260.26 g/mol
InChI Key: VBELSXSVHWIRHG-UHFFFAOYSA-N
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Description

The compound identified by the registry number MFCD18312461 is a chemical substance with unique properties and applications. This compound is utilized in various scientific research fields due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18312461 involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are tailored to achieve high purity and yield. Commonly, the synthesis may involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes to ensure consistency and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

MFCD18312461 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

MFCD18312461 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and catalysis.

    Biology: It is employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD18312461 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The detailed mechanism of action is studied to understand its potential therapeutic applications and to develop new drugs based on its structure.

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-2-16-14(19)11-6-5-9(8-12(11)15)10-4-3-7-17-13(10)18/h3-8H,2H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBELSXSVHWIRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC=CNC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683168
Record name N-Ethyl-2-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-25-0
Record name N-Ethyl-2-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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